Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine
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Overview
Description
Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine is a peptide compound composed of multiple amino acids, including glycine, tryptophan, serine, and histidine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using coupling reagents like HBTU or DIC and then added to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized tryptophan or histidine derivatives.
Scientific Research Applications
Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with cell surface receptors to initiate signaling cascades that result in anti-inflammatory or antioxidant responses .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another peptide with similar biological activities, known for its role in wound healing and skin regeneration.
Histrelin: A peptide used in medical applications, particularly for its effects on hormone regulation.
Uniqueness
Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of glycine, tryptophan, serine, and histidine residues allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
628300-11-8 |
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Molecular Formula |
C37H43N11O9 |
Molecular Weight |
785.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C37H43N11O9/c38-12-31(50)42-16-32(51)45-28(10-21-14-41-26-8-4-2-6-24(21)26)35(55)48-30(18-49)37(57)47-29(11-22-15-39-19-44-22)36(56)46-27(34(54)43-17-33(52)53)9-20-13-40-25-7-3-1-5-23(20)25/h1-8,13-15,19,27-30,40-41,49H,9-12,16-18,38H2,(H,39,44)(H,42,50)(H,43,54)(H,45,51)(H,46,56)(H,47,57)(H,48,55)(H,52,53)/t27-,28-,29-,30-/m0/s1 |
InChI Key |
JWGIVCIDRBWTOZ-KRCBVYEFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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